REACTION_CXSMILES
|
C1(C[N:8]2[CH2:13][CH2:12][N:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=3)[C:10](=[O:20])[CH2:9]2)C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].O.CO>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[N:11]1[CH2:12][CH2:13][NH:8][CH2:9][C:10]1=[O:20] |f:1.2|
|
Name
|
4-phenylmethyl-1-(2-pyridinyl)piperazin-2-one
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1CC(N(CC1)C1=NC=CC=C1)=O
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Hyflo™
|
Type
|
WASH
|
Details
|
washing with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel eluting with CH2Cl2/MeOH (90:10)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N1C(CNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |